Cas no 2169428-73-1 (1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid)

1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid
- 2169428-73-1
- EN300-1301142
-
- インチ: 1S/C10H16N2O2/c1-3-4-5-6-9-8(10(13)14)7-12(2)11-9/h7H,3-6H2,1-2H3,(H,13,14)
- InChIKey: DPXVZNACVLWCLE-UHFFFAOYSA-N
- ほほえんだ: OC(C1=CN(C)N=C1CCCCC)=O
計算された属性
- せいみつぶんしりょう: 196.121177757g/mol
- どういたいしつりょう: 196.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 5
- 複雑さ: 197
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1301142-50mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 50mg |
$1068.0 | 2023-09-30 | ||
Enamine | EN300-1301142-1.0g |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1301142-5000mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 5000mg |
$3687.0 | 2023-09-30 | ||
Enamine | EN300-1301142-250mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 250mg |
$1170.0 | 2023-09-30 | ||
Enamine | EN300-1301142-500mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 500mg |
$1221.0 | 2023-09-30 | ||
Enamine | EN300-1301142-2500mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 2500mg |
$2492.0 | 2023-09-30 | ||
Enamine | EN300-1301142-10000mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 10000mg |
$5467.0 | 2023-09-30 | ||
Enamine | EN300-1301142-100mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 100mg |
$1119.0 | 2023-09-30 | ||
Enamine | EN300-1301142-1000mg |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid |
2169428-73-1 | 1000mg |
$1272.0 | 2023-09-30 |
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid 関連文献
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acidに関する追加情報
Introduction to 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid (CAS No. 2169428-73-1)
1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2169428-73-1, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic carboxylic acid derivative has garnered attention due to its structural versatility and potential applications in drug discovery and material science. The compound belongs to the pyrazole family, which is well-documented for its broad spectrum of biological activities and utility in medicinal chemistry.
The molecular structure of 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid consists of a pyrazole core substituted with a methyl group at the 1-position and a pentyl group at the 3-position, with a carboxylic acid functional group at the 4-position. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of both alkyl and aryl-like characteristics allows for diverse functionalization, enabling the development of novel derivatives with tailored biological activities.
In recent years, there has been growing interest in pyrazole derivatives due to their demonstrated efficacy as pharmacophores in various therapeutic areas. 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid has been explored in several preclinical studies for its potential role in modulating biological pathways associated with inflammation, cancer, and infectious diseases. Its structural framework provides a scaffold for designing molecules that can interact with specific targets, making it a promising candidate for further investigation.
One of the most compelling aspects of 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid is its role as a building block in the synthesis of more complex molecules. The carboxylic acid moiety at the 4-position allows for easy coupling with various nucleophiles, facilitating the construction of peptidomimetics, heterocyclic libraries, and other pharmacologically relevant structures. This reactivity has made it a favorite among synthetic chemists working on drug development pipelines.
Recent advancements in computational chemistry have further enhanced the understanding of 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid's interactions with biological targets. Molecular docking studies have revealed that this compound can bind to enzymes and receptors involved in critical metabolic pathways. These findings suggest that derivatives of this compound may have therapeutic potential in treating metabolic disorders and other diseases linked to enzyme dysregulation.
The synthesis of 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid has been optimized through various methodologies, including multi-step organic reactions and catalytic processes. The use of transition metal catalysts has particularly improved yield and purity, making large-scale production feasible. These synthetic strategies have been published in leading journals and are widely adopted by research laboratories focused on heterocyclic chemistry.
In addition to its pharmaceutical applications, 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid has shown promise in material science. Its ability to form stable complexes with other molecules makes it useful in developing novel materials with applications ranging from sensors to catalysts. The pyrazole core's electronic properties also make it suitable for use in organic electronics, where such compounds contribute to the development of more efficient light-emitting diodes (LEDs) and photovoltaic cells.
The regulatory landscape for compounds like 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid is favorable for research and development purposes. As it does not fall under any restricted categories such as hazardous materials or controlled substances, it can be easily handled and studied in academic and industrial settings without stringent regulatory hurdles. This accessibility is crucial for fostering innovation in drug discovery and material science.
Future research directions for 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid include exploring its derivatives for targeted therapies and investigating its environmental impact. By leveraging green chemistry principles, researchers aim to develop sustainable synthetic routes that minimize waste and energy consumption. Such efforts align with global initiatives to promote sustainable practices in chemical manufacturing.
The versatility of 1-methyl-3-pentyl-1H-pyrazole-4-carboxylic acid as a chemical intermediate underscores its importance in modern science. Whether used as a precursor for drug development or a component in advanced materials, this compound exemplifies how molecular design can drive innovation across multiple disciplines. As research continues to uncover new applications, its significance is expected to grow further.
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